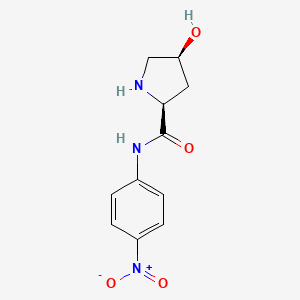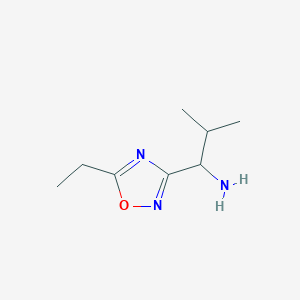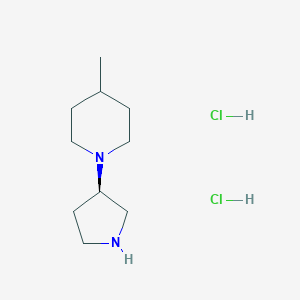![molecular formula C36H22N4O8 B12829543 5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a porphine core linked to two 1,3-benzenedicarboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] typically involves the reaction of porphyrin derivatives with 1,3-benzenedicarboxylic acid. The process can be carried out under various conditions, including:
Solvent: Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts: Catalysts such as trifluoroacetic acid (TFA) or pyridine can be used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic properties.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with four carboxyphenyl groups.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.
Uniqueness
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is unique due to its specific structure, which combines the porphine core with two 1,3-benzenedicarboxylic acid groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C36H22N4O8 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-[15-(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22N4O8/c41-33(42)19-9-17(10-20(13-19)34(43)44)31-27-5-1-23(37-27)15-24-2-6-29(38-24)32(18-11-21(35(45)46)14-22(12-18)36(47)48)30-8-4-26(40-30)16-25-3-7-28(31)39-25/h1-16,37,40H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
LXAHBEXITANQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C=C3)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


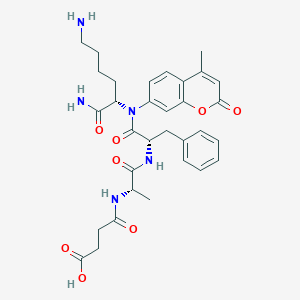

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
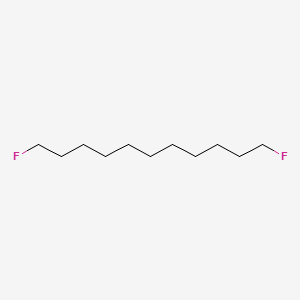
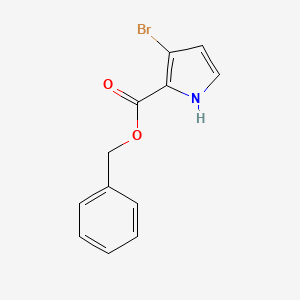
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)



